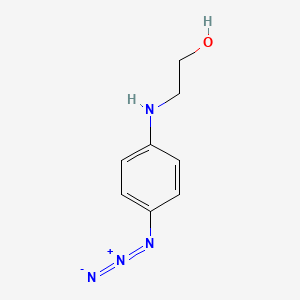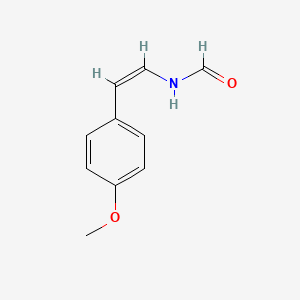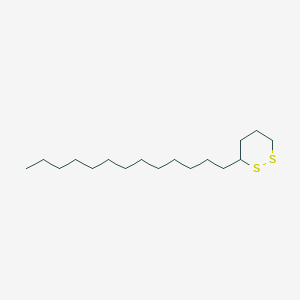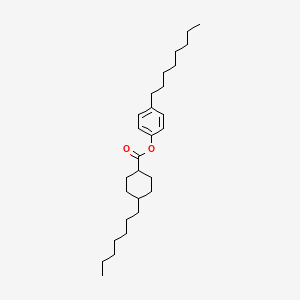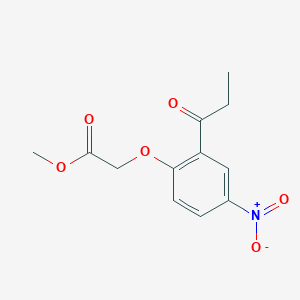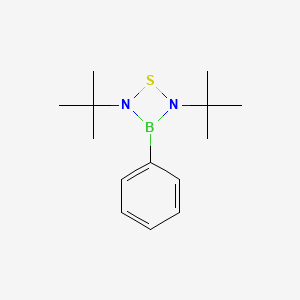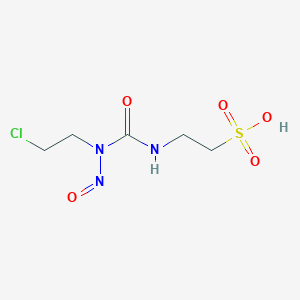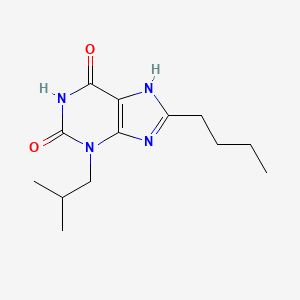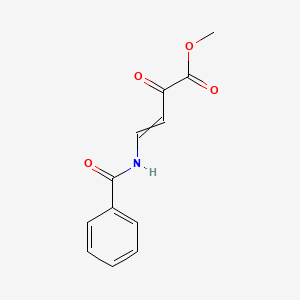
Ethyl 2-(pyrrolidin-2-ylidene)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(pyrrolidin-2-ylidene)propanoate is a chemical compound characterized by a pyrrolidine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(pyrrolidin-2-ylidene)propanoate typically involves the reaction of pyrrolidine derivatives with ethyl acrylate under specific conditions. One common method includes the use of azomethine ylides generated from benzylamino derivatives, which undergo a 1,3-dipolar cycloaddition with nitrostyrenes . This reaction is often carried out in the presence of a base such as triethylamine and a solvent like 1-propanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient product isolation.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-(pyrrolidin-2-ylidene)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl 2-(pyrrolidin-2-ylidene)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of ethyl 2-(pyrrolidin-2-ylidene)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Pyrrolidine-2-one: A lactam with similar structural features but different reactivity and applications.
Pyrrolidine-2,5-dione: Another derivative with distinct biological activities and industrial uses.
Prolinol: A hydroxylated pyrrolidine with applications in asymmetric synthesis and medicinal chemistry
Uniqueness: Ethyl 2-(pyrrolidin-2-ylidene)propanoate stands out due to its specific structural configuration, which imparts unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role as a versatile intermediate make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
113236-57-0 |
|---|---|
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
ethyl 2-pyrrolidin-2-ylidenepropanoate |
InChI |
InChI=1S/C9H15NO2/c1-3-12-9(11)7(2)8-5-4-6-10-8/h10H,3-6H2,1-2H3 |
Clé InChI |
PUMWPTSGQWHFOR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C1CCCN1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


